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molecular formula C8H13N3O B8565314 2-Methoxymethyl-4-dimethylaminopyrimidine

2-Methoxymethyl-4-dimethylaminopyrimidine

Cat. No. B8565314
M. Wt: 167.21 g/mol
InChI Key: LKGSQDNPAYSTBT-UHFFFAOYSA-N
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Patent
US04820708

Procedure details

A 33% w/w solution of dimethylamine in ethanol (45 ml) was added dropwise to a stirred solution of 2-methoxymethyl-4-chloropyrimidine (7.54 g) in ethanol (100 ml), cooled over an ice bath. The mixture was allowed to warm to room temperature, and left to stand for 16 hours. After stripping, the residue was treated with water (100 ml), and extracted with chloroform. The extracts were dried (K2CO3) and stripped to give 2-methoxymethyl-4-dimethylaminopyrimidine (7.41 g) as an oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7.54 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][CH3:3].[CH3:4][O:5][CH2:6][C:7]1[N:12]=[C:11](Cl)[CH:10]=[CH:9][N:8]=1.O>C(O)C>[CH3:4][O:5][CH2:6][C:7]1[N:12]=[C:11]([N:2]([CH3:3])[CH3:1])[CH:10]=[CH:9][N:8]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC
Name
Quantity
7.54 g
Type
reactant
Smiles
COCC1=NC=CC(=N1)Cl
Name
Quantity
45 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled over an ice bath
WAIT
Type
WAIT
Details
left
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extracts were dried (K2CO3)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
COCC1=NC=CC(=N1)N(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 7.41 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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